Home > Products > Screening Compounds P102663 > 6-(3,3-Diphenylpropyl)guvacine
6-(3,3-Diphenylpropyl)guvacine - 134420-91-0

6-(3,3-Diphenylpropyl)guvacine

Catalog Number: EVT-1213417
CAS Number: 134420-91-0
Molecular Formula: C21H24ClNO2
Molecular Weight: 357.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

6-(3,3-Diphenylpropyl)guvacine falls under the category of GABA uptake inhibitors. These compounds are essential in neuropharmacology as they modulate the inhibitory neurotransmitter systems in the brain, potentially influencing conditions such as anxiety and epilepsy .

Synthesis Analysis

The synthesis of 6-(3,3-diphenylpropyl)guvacine involves several steps, typically starting from guvacine itself. The general synthetic pathway includes:

  1. Preparation of the Diphenylpropyl Group: This can be achieved through the alkylation of guvacine with a suitable diphenylpropyl halide.
  2. Reflux Conditions: The reaction mixture is often subjected to reflux in a polar solvent such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.
  3. Purification: The crude product is purified using chromatographic techniques such as silica gel chromatography to isolate the desired compound.

Specific reaction conditions such as temperature and reaction time can vary but typically involve heating for several hours to ensure complete conversion .

Molecular Structure Analysis

The molecular structure of 6-(3,3-diphenylpropyl)guvacine can be represented as follows:

  • Core Structure: The compound retains the tetrahydropyridine ring characteristic of guvacine.
  • Substituents: A 3,3-diphenylpropyl group is attached at the 6-position of the guvacine structure.

Structural Features

  • Bonding: The compound features multiple aromatic rings which contribute to its pharmacological activity.
  • Stereochemistry: The orientation of substituents around the tetrahydropyridine ring may influence its interaction with biological targets.

The structural formula can be visualized using molecular modeling software to analyze steric and electronic properties that impact its biological activity .

Chemical Reactions Analysis

6-(3,3-Diphenylpropyl)guvacine participates in various chemical reactions typical of amines and carboxylic acids:

  1. Nucleophilic Substitution: The nitrogen atom in the tetrahydropyridine ring can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: Due to its amine functional group, it can participate in acid-base chemistry, forming salts with acids.
  3. Degradation Pathways: Under certain conditions, it may undergo hydrolysis or oxidation.

These reactions are crucial for understanding its stability and reactivity in biological systems .

Mechanism of Action

The primary mechanism of action for 6-(3,3-diphenylpropyl)guvacine involves inhibition of GABA transporters (specifically GAT-1). By inhibiting these transporters, the compound increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

Key Points

  • GABA Uptake Inhibition: This leads to increased GABAergic activity which can produce anxiolytic effects.
  • Pharmacophore Model: Studies have established a pharmacophore model for GABA uptake inhibitors that includes key structural elements found in 6-(3,3-diphenylpropyl)guvacine .
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 323.42 g/mol
  • Melting Point: Specific melting point data may vary but typically falls within a range conducive to solid-state stability.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

These properties are essential for determining its suitability for various applications in research and potential therapeutic uses .

Applications

6-(3,3-Diphenylpropyl)guvacine has several scientific applications:

  1. Neuropharmacology Research: As a GABA uptake inhibitor, it is used to study GABAergic signaling pathways and their implications in neurological disorders.
  2. Drug Development: It serves as a lead compound for developing new therapeutics targeting anxiety and seizure disorders by modulating GABA levels.
  3. Pharmacological Studies: Its effects on serotonin receptors and other neurotransmitter systems are explored for broader implications in psychiatric treatment strategies .
Introduction to 6-(3,3-Diphenylpropyl)guvacine

Chemical Identity and Structural Classification

6-(3,3-Diphenylpropyl)guvacine (CAS# 134420-91-0) is a synthetic guvacine derivative with the systematic name 2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid, hydrochloride. Its molecular formula is C₂₁H₂₄ClNO₂, corresponding to a molecular weight of 357.87 g/mol [1] [6] [7]. Structurally, it consists of two key moieties:

  • A guvacine core (1,2,5,6-tetrahydropyridine-3-carboxylic acid), a cyclic GABA analogue that serves as the pharmacophoric unit.
  • A 3,3-diphenylpropyl chain attached at the 6-position of the guvacine ring, providing lipophilicity essential for enhanced target interaction [3] [5].

The compound typically exists as a hydrochloride salt to improve solubility. Key physicochemical properties include a high boiling point (498.3°C at 760 mmHg) and flash point (255.1°C), indicative of thermal stability [1] [6].

Table 1: Chemical Identifiers and Properties of 6-(3,3-Diphenylpropyl)guvacine

PropertyValue
CAS Registry Number134420-91-0
IUPAC Name2-(3,3-Diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid hydrochloride
Molecular FormulaC₂₁H₂₄ClNO₂
Molecular Weight357.87 g/mol
Boiling Point498.3°C (at 760 mmHg)
Synonyms6-DDPG; Guvacine, 6-(3,3-diphenylpropyl)-

Historical Context in GABA Transporter (GAT) Research

This compound emerged from seminal work in the early 1990s aimed at rational design of GABA uptake inhibitors. Wermuth and colleagues developed a pharmacophore model for GABA transporter (GAT) inhibitors, identifying three critical elements:

  • A zwitterionic head (amine and carboxylic acid) for binding the GABA recognition site.
  • A hydrophobic domain for membrane penetration.
  • An aromatic moiety for auxiliary interactions [3] [9].

6-(3,3-Diphenylpropyl)guvacine was synthesized explicitly to validate this model. The 3,3-diphenylpropyl side chain was engineered to position the phenyl rings optimally within a hypothesized hydrophobic pocket of GAT1. Biological testing confirmed exceptional potency, with an IC₅₀ of 0.1 μM against GABA uptake in rat brain synaptosomes, rivaling then-leading inhibitors like tiagabine [3] [5]. This success cemented the pharmacophore model’s utility and underscored the compound’s role as a tool for probing GAT biology. A 2004 patent further highlighted its therapeutic potential by disclosing applications in analgesia, implicating GABAergic modulation in pain pathways [2].

Role in GABAergic Neurotransmission Modulation

6-(3,3-Diphenylpropyl)guvacine functions as a potent and selective inhibitor of GABA transporter 1 (GAT1), the predominant subtype responsible for synaptic GABA reuptake in the CNS [9] . Its mechanism involves:

  • Competitive blockade of GABA binding at the extracellular site of GAT1.
  • Disruption of the Na⁺/Cl⁻-dependent transport cycle, preventing GABA translocation into presynaptic neurons and glia [9] .

By inhibiting GABA clearance, the compound elevates synaptic GABA concentrations, thereby prolonging GABAₐ receptor-mediated inhibition of postsynaptic neurons. This action is mechanistically distinct from GABA receptor agonists (e.g., benzodiazepines) as it amplifies endogenous GABA signaling selectively [5] [9]. While early studies used non-selective assays, subsequent research indicates preferential activity at GAT1 over GAT2/GAT3 subtypes, aligning with its structural similarity to nipecotic acid-based inhibitors like tiagabine [3] .

Table 2: Potency Comparison of Select GAT Inhibitors

CompoundIC₅₀ (μM) vs. GAT1Selectivity Profile
6-(3,3-Diphenylpropyl)guvacine0.1Moderate preference for GAT1
Guvacine (parent compound)39.0Non-selective
Tiagabine0.8GAT1-selective
(R)-Nipecotic acid0.04GAT1-preferring

A critical limitation is its zwitterionic nature (due to the carboxylic acid and protonated amine), which restricts blood-brain barrier permeability. This property confines its use primarily to in vitro studies unless administered via intracerebral routes [4] [8]. Nevertheless, its potency makes it invaluable for mechanistic studies of GABA transport dynamics and synaptic plasticity.

Table 3: Key GABA Transporter Subtypes and Inhibitors

GAT SubtypePrimary LocalizationEndogenous SubstratesSelective Inhibitor Examples
GAT1 (SLC6A1)Presynaptic neuronsGABATiagabine, NNC-711
GAT3 (SLC6A11)AstrocytesGABA, β-alanineSNAP-5114
BGT1 (SLC6A12)Liver/kidney/BBBGABA, betaineEF1502, NNC052090

Conclusion6-(3,3-Diphenylpropyl)guvacine remains a cornerstone compound in GABA transporter pharmacology. Its rationally designed structure validated early pharmacophore models for GAT inhibitors and revealed critical structure-activity principles for synaptic GABA modulation. While physicochemical properties limit its therapeutic translation, its in vitro potency ensures continued utility in dissecting GABAergic mechanisms in epilepsy, pain, and neuropsychiatric disorders. Future research directions include developing brain-penetrant analogs via carboxylic acid bioisosteres or prodrug strategies [4] [9].

Properties

CAS Number

134420-91-0

Product Name

6-(3,3-Diphenylpropyl)guvacine

IUPAC Name

2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride

Molecular Formula

C21H24ClNO2

Molecular Weight

357.9 g/mol

InChI

InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H

InChI Key

FCCLVOJEINBTBU-UHFFFAOYSA-N

SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

Synonyms

6-(3,3-diphenylpropyl)guvacine
6-DDPG

Canonical SMILES

C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.